1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one
Description
1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one is a cyclopropyl ketone derivative featuring a propargylamine substituent. The cyclopropyl group is notable for enhancing metabolic stability in pharmaceuticals, while the propargylamine moiety may confer reactivity toward click chemistry or Michael additions.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-cyclopropyl-2-(prop-2-ynylamino)ethanone |
InChI |
InChI=1S/C8H11NO/c1-2-5-9-6-8(10)7-3-4-7/h1,7,9H,3-6H2 |
InChI Key |
QJDIVUYQOUEVIL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNCC(=O)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one typically involves the reaction of cyclopropyl ketone with propargylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the amine to the ketone. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Sulfonyl vs. Thioether Groups :
- The sulfonyl derivative (1-cyclopropyl-2-(phenylsulfonyl)ethan-1-one) achieved a higher yield (88%) compared to the thioether analog (68.4%) under similar conditions .
- Sulfonyl groups enhance electrophilicity at the ketone, facilitating nucleophilic additions, while thioethers may offer greater lipophilicity .
- Asymmetric reduction of the sulfonyl compound achieved 99.2% ee using a Ru-catalyst, whereas the thioether analog yielded 87.2% ee, suggesting sulfonyl groups provide superior stereochemical control .
Piperazinyl Substituents :
Fluorinated Derivatives :
Reactivity and Functionalization
- Sulfonyl Directing Effects : Sulfonyl groups act as removable directing groups in asymmetric catalysis, enabling precise stereocontrol during reductions .
- Thioether Applications : Thioether analogs participate in radical reactions and sulfur-based cross-couplings, useful in materials science .
Physicochemical Properties
- Melting Points : Sulfonyl derivatives (e.g., 57–58°C) are typically solids, whereas thioethers and amines are often liquids or oils, reflecting differences in polarity and crystallinity .
- Enantiopurity : High ee values (>99%) in sulfonyl derivatives suggest utility in chiral synthesis, whereas thioethers may require further optimization for enantioselective applications .
Biological Activity
1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one (CAS Number: 1598125-54-2) is a compound with potential biological significance, particularly in medicinal chemistry. Its unique structure, featuring a cyclopropyl group and an alkyne functionality, suggests it may exhibit interesting biological activities, including antimicrobial and anticancer properties.
The molecular formula for this compound is , with a molecular weight of 137.18 g/mol. The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various alkaloids and derivatives similar to this compound. While specific data on this compound is limited, the structural similarities to known active compounds suggest potential efficacy against pathogenic bacteria and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.0048 | E. coli |
| Compound B | 0.0195 | Bacillus mycoides |
| Compound C | 0.039 | C. albicans |
Anticancer Potential
The presence of the alkyne group in this compound may enhance its interaction with biological targets involved in cancer proliferation pathways. Similar compounds have shown promising results in inhibiting tumor growth.
Case Study: Alkyne Derivatives in Cancer Research
A study investigated various alkyne-containing compounds for their cytotoxic effects on cancer cell lines, revealing that modifications in the alkyne structure could significantly alter potency and selectivity against different cancer types.
The proposed mechanism of action for compounds like this compound involves interaction with specific enzymes or receptors involved in microbial growth and cancer cell proliferation. The alkyne group can facilitate binding to these targets, potentially leading to inhibition of critical pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
